

In-Depth Technical Guide: trans-2-Vinyl-1,3-dioxolane-4-methanol

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Compound of Interest

Compound Name: *trans-2-Vinyl-1,3-dioxolane-4-methanol*

Cat. No.: *B098165*

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CAS Number: 16081-27-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **trans-2-Vinyl-1,3-dioxolane-4-methanol**, a versatile heterocyclic compound with potential applications in various scientific fields, including drug development and polymer chemistry. This document consolidates available data on its chemical and physical properties, outlines general synthetic approaches, and explores its potential biological significance.

Core Chemical Information

trans-2-Vinyl-1,3-dioxolane-4-methanol, systematically named (2-ethenyl-1,3-dioxolan-4-yl)methanol, is a substituted dioxolane featuring a vinyl group at the 2-position and a methanol group at the 4-position of the dioxolane ring, with a trans stereochemical configuration.^{[1][2]}

Table 1: Physicochemical Properties

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 16081-27-9 | [1] |
| Molecular Formula | C6H10O3 | [1] |
| Molecular Weight | 130.14 g/mol | [1][2] |
| IUPAC Name | (2-ethenyl-1,3-dioxolan-4-yl)methanol | [2] |
| SMILES | <chem>C=CC1OCC(O1)CO</chem> | [2] |
| InChI | InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2 | [2] |
| InChIKey | JMAUXGPDSZGZAJ-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **trans-2-Vinyl-1,3-dioxolane-4-methanol** are not readily available in public literature. However, the synthesis of substituted 1,3-dioxolanes is a well-established area of organic chemistry. A general and logical synthetic approach would involve the acetalization reaction between glycerol and acrolein.

General Experimental Protocol for Acetalization:

This protocol is a generalized procedure based on common methods for synthesizing 1,3-dioxolanes and should be adapted and optimized for the specific synthesis of **trans-2-Vinyl-1,3-dioxolane-4-methanol**.

Materials:

- Glycerol
- Acrolein (Caution: Highly toxic and volatile)
- Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

- Anhydrous solvent (e.g., toluene, dichloromethane)
- Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
- Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add glycerol and the anhydrous solvent.
- Add a catalytic amount of the acid catalyst to the mixture.
- Heat the mixture to reflux.
- Slowly add acrolein to the refluxing mixture. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
- Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- Separate the organic layer and wash it with brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter off the drying agent and remove the solvent under reduced pressure.
- The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired trans isomer.

Logical Workflow for Synthesis:

Caption: General synthetic workflow for the preparation of **trans-2-Vinyl-1,3-dioxolane-4-methanol**.

Spectroscopic Analysis

While specific spectroscopic data (NMR, IR, Mass Spectrometry) for **trans-2-Vinyl-1,3-dioxolane-4-methanol** is not widely published, the expected spectral features can be predicted based on its structure.

- ¹H NMR: Protons on the vinyl group would show characteristic shifts and coupling constants in the olefinic region. The protons on the dioxolane ring and the methanol group would appear in the aliphatic region, with their chemical shifts and multiplicities being indicative of the trans stereochemistry.
- ¹³C NMR: The spectrum would show distinct signals for the vinyl carbons, the acetal carbon, and the carbons of the glycerol backbone.
- IR Spectroscopy: Key vibrational bands would include those for the O-H stretch of the alcohol, C-H stretches of the vinyl and alkyl groups, C=C stretch of the vinyl group, and C-O stretches of the acetal and alcohol.
- Mass Spectrometry: The molecular ion peak would be expected at m/z 130. Fragmentation patterns would likely involve the loss of the vinyl group, the hydroxymethyl group, or cleavage of the dioxolane ring.

Applications in Drug Development and Research

The 1,3-dioxolane moiety is a recognized scaffold in medicinal chemistry, present in a number of therapeutic agents.^[3] Derivatives of 1,3-dioxolane have demonstrated a broad range of biological activities, including antibacterial and antifungal properties.^[4]

The presence of both a vinyl group and a primary alcohol in **trans-2-Vinyl-1,3-dioxolane-4-methanol** makes it a valuable building block for further chemical modifications. The vinyl group can participate in polymerization reactions or be functionalized through various addition reactions. The hydroxyl group provides a handle for esterification, etherification, or conversion to other functional groups, allowing for the synthesis of a library of derivatives for biological screening.

Potential Signaling Pathway Interactions:

While no specific signaling pathways have been elucidated for this compound, the broader class of dioxolane-containing molecules has been investigated for various therapeutic targets. For instance, some dioxolane derivatives have been explored as modulators of P-glycoprotein to overcome multidrug resistance in cancer.[5] The potential for **trans-2-Vinyl-1,3-dioxolane-4-methanol** or its derivatives to interact with cellular signaling pathways remains an area for future research.

Drug Delivery Applications:

The vinyl group suggests potential for incorporation into polymers. Vinyl acetal polymers are being explored for various applications, and this monomer could be used to create functionalized polymers for drug delivery systems. The hydroxyl group could be used to attach drugs or targeting moieties to the polymer backbone.

Logical Relationship of Compound Features to Applications:

Caption: Relationship between the functional groups of the compound and its potential applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for **trans-2-Vinyl-1,3-dioxolane-4-methanol** is not readily available. However, based on its structural components (acrolein precursor and dioxolane structure), it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Acrolein, a potential starting material, is highly toxic, flammable, and a severe irritant. Therefore, extreme caution should be exercised during its synthesis.

Conclusion

trans-2-Vinyl-1,3-dioxolane-4-methanol is a chemical entity with significant potential for research and development, particularly in the fields of medicinal chemistry and materials science. While specific data on this compound is limited, its structural features suggest it could serve as a valuable intermediate for the synthesis of novel bioactive molecules and functional polymers. Further research is warranted to fully elucidate its physicochemical properties, develop efficient and stereoselective synthetic routes, and explore its biological activity and potential therapeutic applications.

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